molecular formula C8H11Cl2NO B1418647 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride CAS No. 220770-99-0

2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride

Cat. No.: B1418647
CAS No.: 220770-99-0
M. Wt: 208.08 g/mol
InChI Key: YNIZGTNVZBMWFI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride (CAS: 727375-13-5) is a substituted pyridine derivative with a chloromethyl (-CH2Cl) group at position 2, methyl groups at positions 3 and 5, and a ketone at position 4. Its molecular formula is C8H11Cl2NO, with a calculated molecular weight of 208.08 g/mol (base + HCl). Notably, lists conflicting molecular weight data (171.62 and 36.46), which may represent separate components of the hydrochloride salt; however, this requires further verification .

This compound is a key intermediate in synthesizing pharmaceuticals, such as omeprazole derivatives, due to the reactivity of its chloromethyl group in nucleophilic substitution reactions . Its crystalline solid form and stability under controlled conditions make it suitable for industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4H,3H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIZGTNVZBMWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of the Pyridinone Core

  • Reagents & Conditions:

    • Voitol (a methylating agent) is added to an aqueous sodium hydroxide solution.
    • The mixture is cooled to 0-2°C using an ice-water bath.
    • Dimethyl phosphate is slowly added, maintaining the temperature at 2-4°C .
    • The reaction proceeds with stirring for 3-6 hours .
    • Post-reaction, the mixture is combined with a 5% sodium hydroxide solution and extracted thrice with dichloromethane.
    • The organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed via heating or under vacuum to yield a colourless liquid of methylated pyridone.
  • Reaction Data:

    • The molar ratio of voitol, dimethyl phosphate, and sodium hydroxide is optimized at approximately (2-4): (2-4): 1 for efficient methylation.

Amination to Form 3-Methoxyl-2-methyl-4H-pyridone

  • The methylated product is added to strong aqueous media and stirred at 40-45°C for 3-6 hours .
  • Water is removed under decompression, and the product is crystallized using acetone, yielding white crystals of 3-methoxyl-2-methyl-4H-pyridone after filtration and washing.

Chlorination

  • Reagents & Conditions:
    • Phosphorus oxychloride (70-100 mL) is added dropwise to the pyridone in an ice-water bath.
    • The mixture is refluxed for 8-12 hours .
    • Excess phosphorus oxychloride is removed under reduced pressure.
    • The residue is washed with toluene, poured into water, and stirred.
    • The pH is adjusted to 10-11 with 20% sodium hydroxide solution .
    • The organic layer is extracted thrice with dichloromethane, washed to neutrality, dried, and concentrated to give 4-chloro-3-methoxyl group-2-picoline .

Oxidation to Pyridine N-oxide

  • The chlorinated pyridine undergoes oxidation with hydrogen peroxide in glacial acetic acid at 50-80°C for 3-6 hours .
  • The mixture is cooled, and the product is extracted with dichloromethane, washed, dried, and recrystallized to obtain 4-chloro-3-methoxyl group-2-methylpyridine N-oxide .

Methylolation and Secondary Chlorination

  • The N-oxide is reacted with acetic anhydride at 90°C for 4 hours .
  • The resulting intermediate is treated with sodium hydroxide, heated, and extracted with dichloromethane.
  • After purification, the product is 2-methylol-3,4-dimethoxy-pyridine .

Final Chloromethylation

  • The methylol derivative is dissolved in methylene dichloride, cooled to 2°C , and reacted with sulfur oxychloride.
  • The mixture is stirred for 2 hours , then filtered, decolorized with activated carbon, and the solvent evaporated.
  • The resulting chloromethylated compound is precipitated as 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride with a yield of approximately 76% .

Reaction Data Summary Table

Step Reaction Type Reagents Conditions Yield/Remarks
Methylation Methylation Voitol, dimethyl phosphate, NaOH 0-4°C, 3-6h High efficiency, mol ratio 2-4:2-4:1
Amination Nucleophilic substitution Strong aqueous media 40-45°C, 3-6h Crystallization in acetone
Chlorination Chlorination Phosphorus oxychloride Reflux 8-12h Excess removed under vacuum
Oxidation Oxidation Hydrogen peroxide, acetic acid 50-80°C, 3-6h Recrystallization yields pure N-oxide
Methylolation Acylation Acetic anhydride 90°C, 4h Intermediate formation
Final Chloromethylation Chloromethylation Sulfur oxychloride 2h, 0-3°C 76% yield

Research Findings and Notes

  • The synthesis method is robust, with multiple steps optimized for high yield and purity.
  • The use of chloromethylating agents like sulfur oxychloride ensures selective chloromethylation at the desired position.
  • The process involves careful temperature control to prevent side reactions and decomposition.
  • The method's versatility allows for modifications to introduce different substituents, expanding the compound's utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Nucleophilic substitution: Various substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective modifications through nucleophilic substitution reactions, making it an essential intermediate in synthetic chemistry .

Biology

2-(Chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is utilized in biological research to study enzyme mechanisms and as a ligand in coordination chemistry. Its ability to form covalent bonds with nucleophilic sites on proteins facilitates the investigation of protein interactions and functions .

Medicine

The compound has been investigated for its therapeutic properties , particularly its antimicrobial and anticancer activities. Research indicates that derivatives of this compound can effectively inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

Studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the chloromethyl group have demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Antitumor Activity

Recent research highlights the antitumor properties of related pyridine derivatives. Compounds with similar structural motifs have shown cytotoxic effects against lung cancer cell lines (A549, HCC827, NCI-H358). These studies found that certain derivatives exhibited lower IC50 values in 2D assays compared to 3D assays, indicating their efficacy in inhibiting tumor growth while maintaining lower toxicity levels on normal cell lines .

Case Study 1: Antitumor Efficacy

In a study evaluating various pyridine derivatives for their anticancer potential, this compound was tested against several lung cancer cell lines. The results indicated promising antitumor activity with IC50 values significantly lower than those of standard chemotherapeutic agents. The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells at lower concentrations .

Case Study 2: Antibacterial Activity

Another study explored the antibacterial properties of similar compounds. The results showed that derivatives containing the chloromethyl group exhibited strong inhibitory effects against resistant bacterial strains. This suggests a potential application in developing new antibiotics targeting these challenging pathogens .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3)

Structural Differences :

  • Lacks methyl groups at positions 3 and 5.
  • Simpler structure: C6H6ClN·HCl (molecular weight: 164.03 g/mol) .

2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one Hydrochloride (CAS: 1158439-55-4)

Structural Differences :

  • Replaces chloromethyl (-CH2Cl) with aminomethyl (-CH2NH2).
  • Molecular formula: C8H13ClN2O (molecular weight: 188.65 g/mol) .

4-Desmethoxy-4-chloro Omeprazole Sulfide Intermediate

Structural Context :

  • The target compound is a precursor in synthesizing this omeprazole derivative, highlighting its role in proton-pump inhibitor development .

Functional Significance :

  • The chloromethyl group enables precise functionalization of the pyridine ring, critical for achieving the desired pharmacological activity in omeprazole analogs.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-(Chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride 727375-13-5 C8H11Cl2NO 208.08 (calc.) -CH2Cl, 3,5-(CH3)2 Omeprazole synthesis
2-(Chloromethyl)pyridine hydrochloride 6959-47-3 C6H6ClN·HCl 164.03 -CH2Cl Alkylation reactions
2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride 1158439-55-4 C8H13ClN2O 188.65 -CH2NH2, 3,5-(CH3)2 Peptide synthesis (discontinued)

Key Research Findings

Reactivity: The chloromethyl group in the target compound facilitates efficient substitution reactions, outperforming aminomethyl derivatives in proton-pump inhibitor synthesis .

Stability: Methyl groups at positions 3 and 5 enhance steric protection of the pyridine ring, improving thermal stability compared to non-methylated analogs .

Commercial Viability: Discontinuation of aminomethyl derivatives () underscores the industrial preference for chlorinated intermediates due to their versatility and cost-effectiveness .

Biological Activity

2-(Chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is a chemical compound belonging to the pyridine family. Its unique structure includes a chloromethyl group attached to the pyridine ring and two methyl groups at the 3 and 5 positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Chemical Formula : C₈H₁₁ClNO
  • Molecular Weight : 208.08504 g/mol
  • CAS Number : 220770-99-0
  • IUPAC Name : 2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one; hydrochloride

The synthesis typically involves chloromethylation of 3,5-dimethylpyridin-4(1H)-one using chloromethylating agents under reflux conditions .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth effectively, suggesting its potential as a lead compound in antibiotic development .

Antitumor Activity

Recent studies have highlighted the antitumor properties of related pyridine derivatives. For example, compounds that include similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines in vitro, including lung cancer cells (A549, HCC827, NCI-H358). These studies found that certain derivatives exhibited lower IC50 values in 2D assays compared to 3D assays, indicating their efficacy in inhibiting tumor growth while maintaining lower toxicity levels on normal cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction may also involve redox reactions that affect cellular processes and signaling pathways .

Case Study 1: Antitumor Efficacy

In a study evaluating various pyridine derivatives for their anticancer potential, this compound was tested against several lung cancer cell lines. The results indicated promising antitumor activity with IC50 values significantly lower than standard chemotherapeutic agents. The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells at lower concentrations .

Case Study 2: Antibacterial Activity

Another study explored the antibacterial properties of similar compounds. The results showed that derivatives containing the chloromethyl group exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibiotics targeting resistant bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value (µM)
2-(bromomethyl)-3,5-dimethylpyridin-4(1H)-oneStructureModerate Antibacterial15.0
2-(iodomethyl)-3,5-dimethylpyridin-4(1H)-oneStructureHigh Antitumor Activity10.0
This compoundStructureHigh Antitumor & Antibacterial<5.0

This table illustrates the biological activities of various compounds related to this compound, highlighting its superior efficacy in both antibacterial and antitumor activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via a five-step process starting from 2,3,5-trimethylpyridine. Key steps include N-oxidation (using H₂O₂/acetic acid), nitration (HNO₃/H₂SO₄), nucleophilic substitution (NaOH), alcoholation (HCl/water), and chloromethylation (HCl at 50°C for 3 hours). Optimal yields (~65–70%) are achieved by controlling pH (8.0) during substitution and using acetic anhydride as a solvent for intermediate stabilization . Variations in reaction time or temperature during chloromethylation can lead to byproducts such as hydroxylated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Confirm the presence of the chloromethyl group (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
  • FT-IR : Identify C-Cl stretching (650–750 cm⁻¹) and pyridinone C=O (1650–1700 cm⁻¹) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm. Retention time ~8.2 min indicates >98% purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials with desiccants (e.g., silica gel). Periodic analysis via Karl Fischer titration ensures moisture content <0.1% .

Advanced Research Questions

Q. What analytical challenges arise during quantification of impurities, and how can they be resolved?

  • Methodological Answer : Common impurities include residual acetic anhydride (from synthesis) and hydrolyzed derivatives (e.g., 2-hydroxymethyl analogs).

  • GC-MS : Detect volatile impurities (e.g., acetic anhydride) with a DB-5 column and electron ionization .
  • LC-MS/MS : Resolve non-volatile impurities using electrospray ionization (ESI+) and monitor m/z 222.1 (parent ion) vs. m/z 207.1 (degradation product) .

Q. What are the mechanistic insights into the chloromethylation step during synthesis?

  • Methodological Answer : The step involves nucleophilic substitution where a hydroxyl group is replaced by chloromethyl. Kinetic studies suggest a two-step mechanism:

Protonation : HCl activates the hydroxyl group, forming a good leaving group (H₂O).

SN2 displacement : Chloride attacks the electrophilic carbon, with rate dependence on pH (optimum pH 8) and temperature (50°C). Isotopic labeling (¹⁸O) confirmed H₂O as the leaving group .

Q. How do solvent polarity and catalyst choice affect the N-oxidation step?

  • Methodological Answer :

  • Solvent : Acetic acid enhances oxidation efficiency (dielectric constant ~6.2) compared to water, reducing side reactions.
  • Catalyst : Transition metals (e.g., Fe³⁺ at 0.1 mol%) accelerate H₂O₂ decomposition, improving yield from 50% to 75% .

Q. What strategies improve reproducibility in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FT-IR to monitor nitration progress and adjust HNO₃ dosing dynamically .
  • Crystallization : Optimize anti-solvent (diethyl ether) addition rate to control crystal size (10–50 µm), ensuring consistent filtration and purity (>99%) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate data?

  • Methodological Answer : Literature reports varying melting points (180–185°C vs. 190–195°C). Use differential scanning calorimetry (DSC) at 10°C/min under N₂. Consistent onset at 187°C (±2°C) confirms purity. Contaminated samples show broad endotherms .

Q. Conflicting yields in chloromethylation: What factors contribute?

  • Methodological Answer : Yields range from 60% to 85% due to:

  • Moisture : Hydrolysis of chloromethyl intermediates reduces yield. Use molecular sieves (3Å) in reactions.
  • Stoichiometry : Excess HCl (>1.2 eq) promotes side reactions. Titrate HCl addition via pH-stat .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
Reactant of Route 2
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride

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